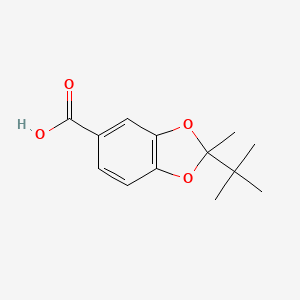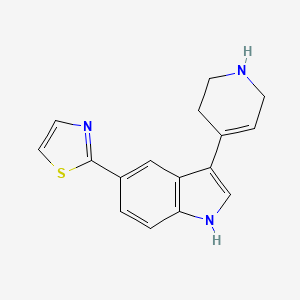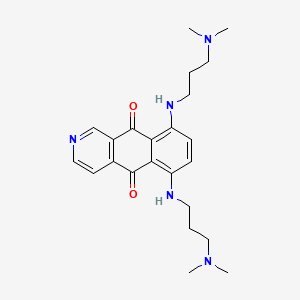
Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- is a complex organic compound known for its unique chemical structure and significant biological activities. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse pharmacological properties. The presence of dimethylamino groups enhances its solubility and reactivity, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the dione functionality. The dimethylamino groups are then added through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to dihydroxy groups.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and chemical properties.
Wissenschaftliche Forschungsanwendungen
Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and enzyme functions.
Medicine: Its pharmacological properties are explored for potential therapeutic applications, including anti-cancer and anti-microbial treatments.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz(g)isoquinoline-5,10-dione: Lacks the dimethylamino groups, resulting in different solubility and reactivity.
6,9-bis((3-(dimethylamino)propyl)amino)-isoquinoline: Lacks the dione functionality, affecting its chemical properties and biological activity.
Uniqueness
Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- is unique due to the presence of both the dione and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various research applications.
Eigenschaften
CAS-Nummer |
144511-05-7 |
|---|---|
Molekularformel |
C23H31N5O2 |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
6,9-bis[3-(dimethylamino)propylamino]benzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C23H31N5O2/c1-27(2)13-5-10-25-18-7-8-19(26-11-6-14-28(3)4)21-20(18)22(29)16-9-12-24-15-17(16)23(21)30/h7-9,12,15,25-26H,5-6,10-11,13-14H2,1-4H3 |
InChI-Schlüssel |
YPAFPAUHSGQUOV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC1=C2C(=C(C=C1)NCCCN(C)C)C(=O)C3=C(C2=O)C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




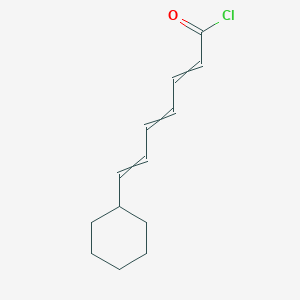
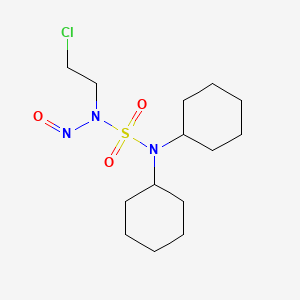

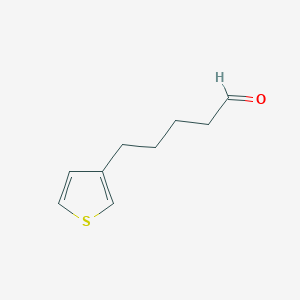
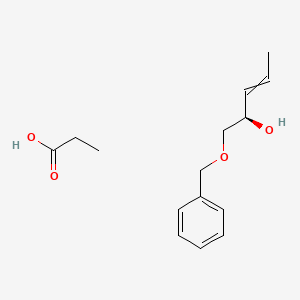
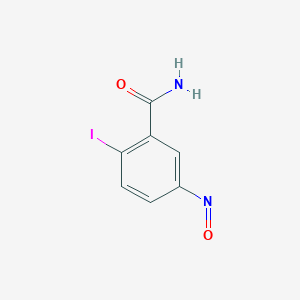
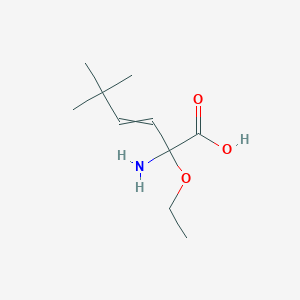
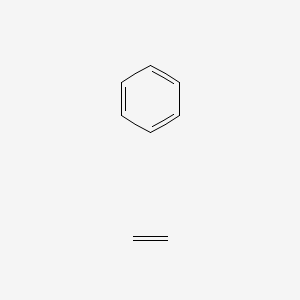
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
